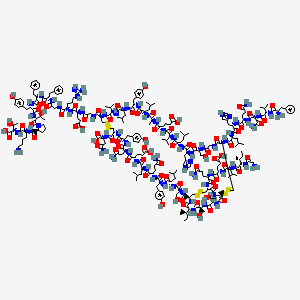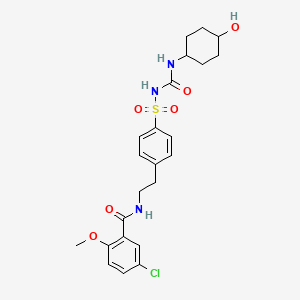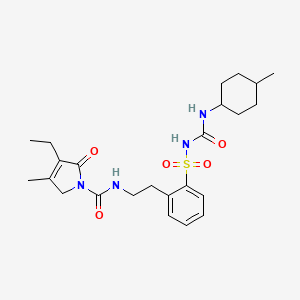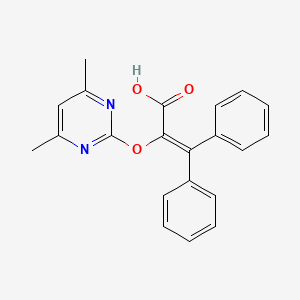
Ambrisentan Impurity E
Descripción general
Descripción
Ambrisentan Impurity E, also known by its CAS number 1312092-82-2, is an impurity in the synthesis of Ambrisentan . It is also known as 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylacrylic acid . Ambrisentan is an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension .
Synthesis Analysis
During the manufacture of Ambrisentan, five unknown impurities were detected in pilot batches ranging from 0.05% to 0.15% by HPLC . All of these impurities were isolated and synthesized successfully and were identified and characterized by LC-MS, HRMS, ESI-MS/MS (Q-Tof), 1D-NMR (1 H, 13 C, DEPT) and 2D-NMR (COSY, HSQC, HMBC) techniques .Chemical Reactions Analysis
A specific stability-indicating reverse-phase liquid chromatographic method was developed for the quantitative determination of Ambrisentan as well as its related substances in bulk samples, pharmaceutical dosage forms in the presence of degradation products and its related impurities . Significant degradation was observed in acidic, basic stress conditions .Aplicaciones Científicas De Investigación
Impurity Identification and Characterization
Ambrisentan, a selective endothelin-A receptor antagonist used for pulmonary arterial hypertension (PAH), contains impurities that are crucial to identify for optimizing pharmaceutical manufacturing processes and developing quality control strategies. Feng et al. (2019) detected and successfully isolated five unknown impurities in ambrisentan, characterized them using LC–MS, HRMS, ESI‐MS/MS(Q‐Tof), and NMR techniques, and discussed their formation mechanisms for the first time, highlighting their importance in ensuring ICH-grade quality of the bulk drug (Feng, Zhuo, & Zhang, 2019).
Stability and Degradation Studies
The stability of ambrisentan under various conditions is vital to ascertain its efficacy and safety. Ramisetti and Kuntamukkala (2014) characterized the degradation products of ambrisentan under stress conditions like hydrolysis and oxidation, employing liquid chromatography-tandem mass spectrometry. They developed and validated a reversed-phase high-performance liquid chromatographic method, confirming ambrisentan's stability-indicating ability and efficient separation from its impurities and degradation products (Ramisetti & Kuntamukkala, 2014).
Analytical Method Development
Narayana et al. (2014) developed a specific stability-indicating reverse-phase liquid chromatographic method for quantitative determination of ambrisentan and its related substances. This method, validated as per ICH requirements, is essential for assessing the quality of bulk samples of ambrisentan, particularly in batch release and storage (Narayana, Chandrasekhar, & Rao, 2014).
Separation Mechanisms and Molecular Modeling
Pasquini et al. (2017) explored the CE separation mechanisms and inclusion complexation with cyclodextrins (CyDs) of the chiral drug S‐ambrisentan, its R‐enantiomer, and other impurities. Their study, utilizing capillary electrophoresis, NMR, and molecular modeling, provided insights into the separation and complexation mechanisms essential for analyzing ambrisentan impurities (Pasquini, Melani, Caprini, Del Bubba, Pinzauti, Orlandini, & Furlanetto, 2017).
Process Research and Quality Control
Feng et al. (2018) reported on the synthetic route of (+)-ambrisentan, including the recovery process and the mechanism of formation of process-related impurities. Their research contributes to the understanding of manufacturing processes and quality control in pharmaceutical production (Feng, Zhuo, Yu, Zhao, & Zhang, 2018).
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14-13-15(2)23-21(22-14)26-19(20(24)25)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXXMENQXDEDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ambrisentan Impurity E | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




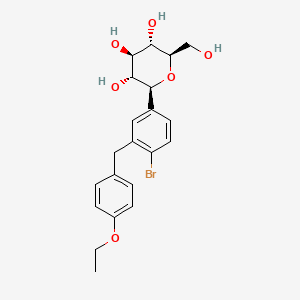
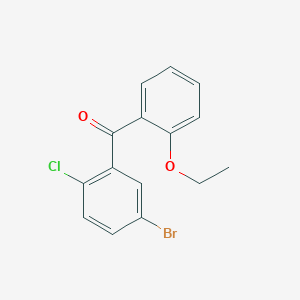
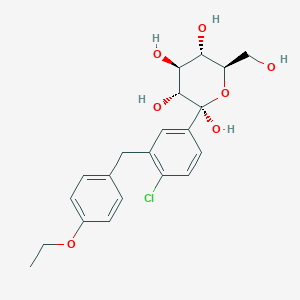
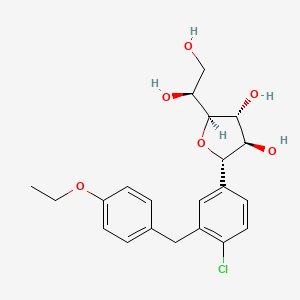
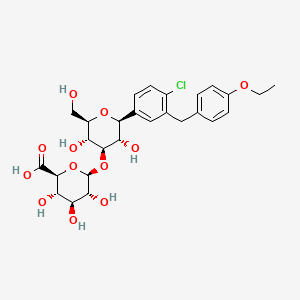
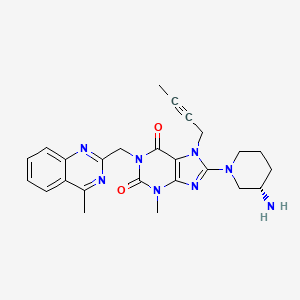
![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
